2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene
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Overview
Description
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by the presence of a chlorinated nitrophenyl group attached to a sulfanyl group, which is further connected to a trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the following steps:
Sulfanylation: The attachment of a sulfanyl group to the chlorinated nitrophenyl compound, often using thiols or disulfides in the presence of a catalyst.
Coupling with Trimethylbenzene: The final step involves coupling the sulfanylated compound with 1,3,5-trimethylbenzene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Aminated Derivatives: Formed by reduction of the nitro group.
Hydroxylated Derivatives: Formed by oxidation reactions.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
Uniqueness
2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethylbenzene core provides stability and hydrophobicity, while the nitrophenyl and sulfanyl groups offer reactivity and potential for diverse applications.
Properties
CAS No. |
62156-76-7 |
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Molecular Formula |
C15H14ClNO2S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)sulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14ClNO2S/c1-9-6-10(2)15(11(3)7-9)20-14-8-12(16)4-5-13(14)17(18)19/h4-8H,1-3H3 |
InChI Key |
GCVCTNSGNHYQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
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